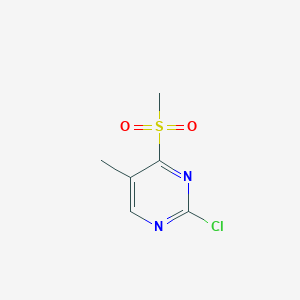

2-chloro-4-methanesulfonyl-5-methylpyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-methyl-4-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVCQGDVIPHZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-methanesulfonyl-5-methylpyrimidine: A Bifunctional Electrophilic Hub for Covalent Inhibitor Design and Advanced Synthesis

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized pyrimidine scaffolds are invaluable. 2-Chloro-4-methanesulfonyl-5-methylpyrimidine stands out as a privileged, bifunctional building block. Its strategic importance is rooted in the orthogonal reactivity of its two electrophilic sites: a highly labile methanesulfonyl group at the C4 position and a chloro substituent at the C2 position[1]. Modulated by the steric and inductive effects of the C5-methyl group, this molecule serves as a highly tunable electrophile, finding critical applications in the synthesis of complex heterocycles and the development of next-generation Targeted Covalent Inhibitors (TCIs)[2].

Structural & Physicochemical Profiling

The reactivity of 2-chloro-4-methanesulfonyl-5-methylpyrimidine is dictated by a delicate "push-pull" electronic system. The pyrimidine nitrogens and the electron-withdrawing chloro and methanesulfonyl groups render the ring highly electron-deficient, priming it for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5-methyl group provides a slight inductive electron-donating effect (+I) and critical steric bulk. This steric shielding prevents overly rapid aqueous hydrolysis of the adjacent C4-methanesulfonyl group, allowing for controlled, chemoselective nucleophilic attack during synthesis[3].

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Chloro-4-methanesulfonyl-5-methylpyrimidine |

| Molecular Formula | C6H7ClN2O2S |

| Molecular Weight | 206.65 g/mol |

| Primary Electrophilic Site | C4 (Activated by Methanesulfonyl) |

| Secondary Electrophilic Site | C2 (Activated by Chloro) |

| Primary Leaving Group | Methanesulfinate (CH3SO2⁻) |

| Key Applications | TCI Warhead, Orthogonal Cross-Coupling Hub |

Mechanistic Reactivity: The Orthogonal SNAr Paradigm

The synthetic utility of this compound relies on the differential kinetics of its leaving groups. The in SNAr reactions, often exhibiting reaction rates orders of magnitude higher than corresponding methylthio or even halogen derivatives[4].

When subjected to SNAr conditions, the regioselectivity is strictly governed by the stabilization of the Meisenheimer intermediate. Attack at the C4 position allows the negative charge to be delocalized optimally across both ring nitrogens. Consequently, under mild kinetic conditions (e.g., 0 °C with a weak base), nucleophiles such as primary aliphatic amines or thiols will selectively displace the C4-methanesulfonyl group[5]. The C2-chloro group, while still a competent leaving group, requires harsher thermodynamic conditions (elevated temperatures and stronger bases) for displacement, enabling a highly controlled, step-wise functionalization workflow[1].

Figure 1: Regioselective SNAr pathways for 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Applications in Targeted Covalent Inhibitors (TCIs)

Historically, TCIs have relied on Michael acceptors (like the acrylamide in Ibrutinib) to engage non-catalytic cysteine residues (e.g., Cys481 in Bruton's Tyrosine Kinase, BTK). However, acrylamides can suffer from off-target reactivity with abundant biological thiols like glutathione.

Recent pioneering studies have demonstrated that the [2]. When 2-chloro-4-methanesulfonyl-5-methylpyrimidine is incorporated into a drug scaffold, the methanesulfonyl group acts as a chemoselective warhead. Upon non-covalent pre-organization in the kinase active site, the target cysteine thiol attacks the C4 position via SNAr. This expels methanesulfinic acid and forms an irreversible, stable covalent bond[3]. The C5-methyl group is critical here: it provides steric shielding to prevent premature hydrolysis in plasma, while its lipophilicity enhances binding within the hydrophobic pockets of the kinase.

Figure 2: Mechanism of targeted covalent inhibition via SNAr using a sulfonylpyrimidine warhead.

Experimental Protocols: Chemoselective Functionalization

To harness the orthogonal reactivity of this scaffold, researchers must employ strict kinetic control. The following self-validating protocols detail the step-wise functionalization of the pyrimidine core.

Protocol 1: Chemoselective SNAr at the C4 Position

Objective: Isolate the C4-substituted product while preserving the C2-chloro group for subsequent diversification.

-

Preparation: Dissolve 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Causality: A non-nucleophilic base is strictly required to neutralize the generated methanesulfinic acid without competing with the amine for the electrophilic sites.

-

-

Nucleophile Introduction: Cool the reaction mixture to 0 °C. Slowly add the primary amine (1.0 eq) dropwise.

-

Causality: Low temperatures kinetically favor attack at the highly activated C4 position, preventing over-substitution at C2.

-

-

Self-Validation (LC-MS Monitoring): Stir the mixture, allowing it to slowly warm to room temperature. Monitor via LC-MS. Validation is confirmed by the mass shift corresponding to the loss of the methanesulfonyl group (-79 Da). The C2-chloro group must remain intact, which is definitively proven by the presence of the characteristic 3:1 isotopic pattern of chlorine in the MS spectra.

-

Isolation: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol 2: Subsequent SNAr at the C2 Position

Objective: Displace the remaining C2-chloro group to yield a fully functionalized 2,4-disubstituted pyrimidine.

-

Preparation: Dissolve the C4-substituted intermediate from Protocol 1 (1.0 eq) in a polar aprotic solvent (e.g., 1,4-dioxane).

-

Reagent Addition: Add a secondary amine or aniline (1.2 eq) and a stronger base such as NaOtBu or K2CO3 (2.0 eq).

-

Causality: Once the electron-withdrawing methanesulfonyl group is replaced by an electron-donating amine at C4, the pyrimidine ring becomes significantly less electrophilic. Harsher thermodynamic conditions and stronger bases are required to force the displacement of the C2-chloride.

-

-

Execution & Validation: Heat the reaction to 80–100 °C. Monitor via LC-MS until the 3:1 chlorine isotopic pattern completely disappears, indicating total consumption of the intermediate and successful formation of the di-substituted product.

References

-

Moraru, R., et al. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story." Journal of Medicinal Chemistry, 2024, 67(16), 13572-13593. URL:[Link]

-

Kricheldorf, H. R., et al. "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution." RSC Advances, 2015. URL:[Link]

Sources

- 1. 2-Chloro-4-(methylsulfonyl)pyrimidine|Research Chemical [benchchem.com]

- 2. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

2-chloro-4-methanesulfonyl-5-methylpyrimidine CAS number and molecular weight

[1][2]

Executive Summary

2-Chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 2260936-01-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), specifically protein kinase inhibitors.[1] Its value lies in its differential electrophilicity : the presence of a highly reactive methanesulfonyl (mesyl) group at the C4 position and a moderately reactive chlorine atom at the C2 position.[1]

This dual-reactivity profile allows medicinal chemists to perform sequential, regioselective nucleophilic aromatic substitutions (

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identifiers

| Property | Detail |

| Chemical Name | 2-Chloro-4-methanesulfonyl-5-methylpyrimidine |

| Synonyms | 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine; 4-Mesyl-2-chloro-5-methylpyrimidine |

| CAS Number | 2260936-01-2 |

| Molecular Formula | C |

| Molecular Weight | 206.65 g/mol |

| SMILES | Cc1c(nc(nc1)Cl)S(=O)(=O)C |

Physical Characteristics[2][3][4][5][6]

-

Appearance: Typically an off-white to pale yellow crystalline solid.[1]

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile, DCM); sparingly soluble in water.[1]

-

Stability: Moisture sensitive.[1] The sulfone moiety is stable to oxidation but susceptible to hydrolysis under strongly basic aqueous conditions.[1]

Part 2: Synthesis & Manufacturing Protocol

The industrial synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine is a two-stage process starting from the commercially available 2,4-dichloro-5-methylpyrimidine .[1] The protocol relies on the higher electrophilicity of the C4 position to introduce a sulfur handle, which is subsequently oxidized.[1]

Step-by-Step Methodology

Stage 1: Regioselective Thiolation

Objective: Selectively displace the C4-chloride with a thiomethyl group while retaining the C2-chloride.[1]

-

Precursor: 2,4-Dichloro-5-methylpyrimidine (CAS: 1780-31-0).[1]

-

Reagent: Sodium thiomethoxide (NaSMe) (1.05 equivalents).[1]

-

Solvent: THF or Ethanol (0°C to RT).

-

Mechanism: The C4 position is more electron-deficient due to the para-like nitrogen arrangement, making it the preferred site for

attack.[1] -

Outcome: Formation of 2-chloro-4-methylthio-5-methylpyrimidine .[1]

Stage 2: Oxidation to Sulfone

Objective: Convert the sulfide (-SMe) into the highly activated sulfone (-SO

-

Reagent: m-Chloroperbenzoic acid (mCPBA) (2.2 - 2.5 equivalents) or Oxone®.[1]

-

Solvent: Dichloromethane (DCM).[1]

-

Protocol:

-

Outcome: 2-Chloro-4-methanesulfonyl-5-methylpyrimidine .

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway transforming the dichloro-precursor into the activated sulfone via regioselective thiolation and oxidation.

Part 3: Reactivity Profile & Functionalization Strategy[1]

This compound is a "linchpin" reagent.[1] Its utility is defined by the Leaving Group Hierarchy :

Mechanistic Insight: Why the Sulfone Leaves First

In pyrimidine chemistry, the C4 position is inherently more electrophilic than C2.[1] When a methanesulfonyl group is placed at C4, it acts as a "super-leaving group" (better than halogen).[1]

-

Electronic Activation: The sulfone is strongly electron-withdrawing, further depleting electron density at C4.[1]

-

Regioselectivity: Nucleophiles (amines, alkoxides) will attack C4 exclusively under mild conditions, displacing the sulfone and leaving the C2-chloride intact for a subsequent reaction.[1]

Application: Synthesis of Kinase Inhibitors

This scaffold is ideal for synthesizing CDK4/6 or FAK inhibitors where the 5-methyl group fits into a specific hydrophobic pocket of the ATP-binding site.[1]

Protocol for Amino-Functionalization:

-

Reaction: Mix 2-chloro-4-methanesulfonyl-5-methylpyrimidine with 1.0 eq of a primary amine (e.g., aniline derivative).

-

Conditions: THF or DMF, DIPEA (base), 0°C to RT.

-

Result: The amine displaces the -SO

Me group to form a 2-chloro-4-amino-5-methylpyrimidine .[1] -

Next Step: The remaining C2-Cl can then be displaced by a second nucleophile (often under Buchwald-Hartwig conditions) to finalize the drug molecule.[1]

Regioselectivity Logic Diagram

Caption: Reactivity hierarchy demonstrating the exclusive displacement of the C4-sulfone over the C2-chloride under mild conditions.

Part 4: Handling, Stability, and Safety[1]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] The sulfone group can hydrolyze to produce methanesulfinic acid derivatives if exposed to moisture.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep strictly anhydrous.[1]

-

Incompatibility: Strong oxidizing agents, strong bases (can cause hydrolysis of the sulfone).[1]

References

-

PubChem. 4-Chloro-2-(methylsulfonyl)pyrimidine (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]

-

ChemSrc. 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine CAS 2260936-01-2.[1] Available at: [Link][1]

-

WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Detailed mechanistic analysis of sulfone vs. chloro displacement). Available at: [Link]

Solubility & Thermodynamic Profile: 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

This guide outlines the solubility profile, thermodynamic behavior, and experimental characterization of 2-chloro-4-methanesulfonyl-5-methylpyrimidine , a critical electrophilic intermediate used in the synthesis of sulfonylurea herbicides and bioactive scaffolds.

Executive Summary

2-Chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 97229-11-3 / Analogous Intermediates) is a highly reactive pyrimidine derivative. Its utility stems from the methanesulfonyl (-SO₂Me) moiety, which acts as a potent "warhead" for Nucleophilic Aromatic Substitution (SₙAr), superior to halides in many catalytic cycles.

Understanding its solubility is biphasic:

-

Process Chemistry: High solubility is required in polar aprotic solvents (e.g., DMF, DMSO) for efficient SₙAr coupling.

-

Crystallization: Differential solubility in solvent/anti-solvent systems (e.g., Acetone/Water or DCM/Hexane) is critical for purification after the oxidation of its precursor (2-chloro-4-methylthio-5-methylpyrimidine).

Critical Technical Insight: Unlike stable pharmaceutical ingredients, this compound is hydrolytically unstable in aqueous media over extended periods. Solubility data in water must be interpreted with kinetic stability in mind.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 2-Chloro-4-(methylsulfonyl)-5-methylpyrimidine |

| Molecular Formula | C₆H₇ClN₂O₂S |

| Molecular Weight | 206.65 g/mol |

| Key Functional Groups | Sulfonyl (-SO₂Me, Electron Withdrawing), Chloro (-Cl), Methyl (-CH₃) |

| Polarity Profile | Amphiphilic with Polar Bias. The sulfonyl group creates a strong dipole, favoring polar aprotic solvents. |

Structural Impact on Solubility[1]

-

Sulfonyl Group (-SO₂Me): Acts as a strong hydrogen bond acceptor. Drastically increases solubility in DMSO, DMF, and Acetone compared to its sulfide precursor.

-

Chloro & Methyl Groups: Provide lipophilicity, maintaining moderate solubility in DCM and Ethyl Acetate , facilitating extraction from aqueous workups.

-

Crystal Lattice: The planar pyrimidine ring facilitates π-π stacking, requiring significant solvent enthalpy to break the lattice, which explains the steep temperature dependence of solubility (positive enthalpy of dissolution).

Solubility Data & Solvent Compatibility

The following data represents the solubility hierarchy derived from thermodynamic behavior of sulfonyl-pyrimidine analogs. Quantitative values are temperature-dependent (typically following the Apelblat model).

Solubility Hierarchy (at 298.15 K)

| Solvent Class | Representative Solvent | Solubility Rating | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF | Excellent (>200 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice efficiently. |

| Polar Aprotic | Acetone, Acetonitrile | Good (50–150 mg/mL) | Ideal for crystallization (cooling) or as reaction solvents. |

| Chlorinated | DCM, Chloroform | Moderate (20–80 mg/mL) | Good solvation of the lipophilic core; useful for extraction. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Proticity interferes with sulfonyl solvation; solubility increases sharply with T. |

| Non-Polar | Hexane, Toluene | Poor (<5 mg/mL) | Lack of dipole interaction; effective anti-solvents . |

| Aqueous | Water (pH 7) | Low (<2 mM) | Warning: Hydrolysis to sulfinic acid occurs over hours. |

Thermodynamic Modeling

To predict solubility (

-

A, B, C: Empirical parameters derived from experimental data.

-

Interpretation: A positive

value typically indicates an endothermic dissolution process (

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation limit in non-reactive solvents (Toluene, EtOAc, DCM).

-

Preparation: Add excess solid 2-chloro-4-methanesulfonyl-5-methylpyrimidine to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours.

-

Filtration: Stop stirring and allow settling for 1 hour. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

-

Measurement: Evaporate a known volume of filtrate to dryness under vacuum. Weigh the residue.

-

Calculation:

Protocol B: Kinetic Solubility in Aqueous/Reactive Media (HPLC)

Objective: Measure solubility while monitoring stability in Water or Alcohols.

-

Setup: Prepare saturated slurry in buffer (pH 7) or alcohol.

-

Sampling: Withdraw aliquots at

. -

Analysis: Inject immediately into HPLC (C18 Column, ACN/Water gradient).

-

Monitor: Peak at

(Parent) vs. Peak at

-

-

Logic: If the parent peak area decreases over time while dissolved mass remains constant, the compound is decomposing, not dissolving.

Visualization of Workflows

Diagram 1: Solubility & Process Workflow

This diagram illustrates the decision logic for solvent selection based on solubility data for synthesis and purification.

Caption: Workflow for selecting solvents based on solubility for reaction (homogeneity) vs. purification (heterogeneity).

Diagram 2: Thermodynamic Dissolution Logic

The relationship between temperature, solvent interaction, and solubility modeling.

Caption: Thermodynamic dependencies governing the solubility of sulfonyl-pyrimidines.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11148232, 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

-

Zhang, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

-

Keeley, A., et al. (2023).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1630–1639. Retrieved from [Link]

Sources

Unlocking Pyrimidine Reactivity: Electronic Effects and SNAr Regioselectivity of the Methanesulfonyl Group

Content Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of targeted therapeutics. Modulating the electronic properties of this ring is critical for tuning its reactivity, particularly in the design of Targeted Covalent Inhibitors (TCIs) and complex multi-substituted heterocycles. The methanesulfonyl group (

As a Senior Application Scientist, I have observed that mastering the dichotomy of kinetic versus thermodynamic control in methanesulfonyl-substituted pyrimidines is the key to unlocking orthogonal reactivity. This guide dissects the electronic causality behind these reactions, provides quantitative kinetic frameworks, and details self-validating experimental protocols for exploiting these mechanisms in the laboratory.

Electronic Fundamentals: Activating the Pyrimidine Core

The introduction of a methanesulfonyl group onto a pyrimidine ring fundamentally alters its electronic landscape. The

The Regioselectivity Dichotomy: FMO vs. NCI Control

In a di-electrophilic system such as 2-methanesulfonyl-4-chloropyrimidine, chemists face a regioselectivity challenge. Traditional Frontier Molecular Orbital (FMO) theory dictates that the C4 position possesses a larger LUMO coefficient, making it the inherently more electrophilic site. Consequently, attack at C4 is thermodynamically favored due to the superior stabilization of the resulting Meisenheimer intermediate, where the negative charge is delocalized across both ring nitrogens[1].

However, empirical data and Quantum Mechanical (QM) calculations reveal a striking divergence when specific nucleophiles are employed. Anionic nucleophiles (e.g., alkoxides or formamide anions) exhibit high selectivity for the C2 position , displacing the methanesulfonyl group rather than the C4-chloride[2].

The Causality: This kinetic preference is driven by Non-Covalent Interactions (NCIs). The protons of the methanesulfonyl methyl group are highly acidic. When an anionic nucleophile approaches, it forms a pre-reaction hydrogen-bond complex with these acidic protons. This H-bond directs the nucleophile precisely to the C2 carbon, lowering the transition state energy for C2 attack significantly below that of C4[2].

Mechanistic divergence in pyrimidine SNAr regioselectivity governed by non-covalent interactions.

Quantitative Data: Transition State Energies

To contextualize this NCI-driven pathway, we summarize the QM-derived energetic parameters for the reaction of 2-methanesulfonyl-4-chloropyrimidine with a formamide anion.

Table 1: QM-Calculated Transition State (TS) Parameters for SNAr[2]

| Attack Position | Nucleophile | Directing Interaction | Key Bond Lengths | Relative ΔE_TS | Regioselectivity |

| C4 (Thermodynamic) | Formamide Anion | None (LUMO driven) | N/A | +4.12 kcal/mol | Minor Product |

| C2 (Kinetic) | Formamide Anion | H-Bonding (NCI) | 0.00 kcal/mol | Major Product |

Insight: The 4.12 kcal/mol energy gap definitively explains why anionic nucleophiles bypass the inherently more electrophilic C4 position. Breaking the pre-formed hydrogen bond to attack C4 incurs an insurmountable energetic penalty under mild conditions.

Application in Targeted Covalent Inhibitors (TCIs)

Beyond synthetic intermediates, 2-sulfonylpyrimidines have emerged as "privileged warheads" for covalent drug discovery. Unlike highly reactive acrylamides or haloacetamides that indiscriminately alkylate off-target proteins, 2-sulfonylpyrimidines act as mild, selective alkylating agents[3].

They react selectively with solvent-exposed cysteine residues—even protonated thiols—via an

Covalent modification of protein thiols by 2-sulfonylpyrimidine warheads via SNAr mechanism.

Kinetic Profiling of the Warhead

The reactivity of the warhead can be fine-tuned by altering the electron density of the pyrimidine ring. Electron-withdrawing substituents at C4/C6 increase the polarization of the C2 atom, accelerating the reaction rate[4].

Table 2: Kinetic Parameters of 2-Sulfonylpyrimidine Warheads[4]

| Warhead Core | Target Nucleophile | Mechanism | Second-Order Rate Constant ( | Selectivity Profile |

| 2-Sulfonylpyrimidine | Protonated Cysteine | 60 – 200 | High (Targeted) | |

| Chloroacetamide | General Cysteine | > 10,000 | Low (Pan-reactive) | |

| 2-Chloropyrimidine | General Cysteine | < 10 | Very Low (Inert) |

Insight: The methanesulfonyl group is a vastly superior leaving group compared to chloride in pyrimidine

Self-Validating Experimental Protocols

To translate these mechanistic principles into reliable laboratory execution, I have detailed two core protocols. These workflows are designed as self-validating systems, ensuring that causality and data integrity are maintained at every step.

Protocol A: NCI-Directed Regioselective (C2-Substitution)

Objective: Selectively displace the methanesulfonyl group at C2 of 2-methanesulfonyl-4-chloropyrimidine using an alkoxide nucleophile, preserving the C4-chloride.

Causality & Design: We strictly utilize anhydrous, non-polar/aprotic solvents (e.g., dry THF) rather than highly polar protic solvents (like MeOH or water). Protic solvents will competitively hydrogen-bond with the anionic nucleophile, disrupting the critical NCI with the

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-methanesulfonyl-4-chloropyrimidine (1.0 eq, 5.0 mmol) and dissolve in anhydrous THF (20 mL).

-

Temperature Control: Chill the solution to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic conditions suppress the thermodynamically favored C4-attack, locking the system into kinetic control.

-

Nucleophile Addition: Slowly add sodium methoxide (1.05 eq, 0.5 M in THF) dropwise over 15 minutes.

-

Reaction Evolution: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

-

In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, quench in 1 mL of

, and analyze via LC-MS.-

Validation Check: You must observe the disappearance of the starting material (

[M+H]+) and the emergence of the C2-methoxy product. The absence of the C4-methoxy regioisomer (which has a distinct retention time) validates the preservation of the NCI-directed trajectory. If the C4-isomer exceeds 5%, verify the anhydrous integrity of your THF.

-

-

Workup: Quench with saturated aqueous

(10 mL) to neutralize the remaining alkoxide. Extract with EtOAc (3 x 20 mL), dry over

Protocol B: NMR-Based Kinetic Assay for Warhead Thiol Reactivity

Objective: Determine the half-life (

Causality & Design: We utilize

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer at pH 7.4 using

. Degas the buffer by sparging with argon for 30 minutes to prevent oxidative dimerization of GSH. -

Reagent Solutions:

-

Prepare a 20 mM stock of the 2-sulfonylpyrimidine warhead in deuterated DMSO (

). -

Prepare a 200 mM stock of GSH in the degassed

buffer.

-

-

Reaction Initiation: In an NMR tube, combine 450 µL of

buffer, 25 µL of the warhead stock (final concentration: 1 mM), and 25 µL of the GSH stock (final concentration: 10 mM; pseudo-first-order conditions). -

Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-shimmed and locked). Acquire

-NMR spectra every 5 minutes for 12 hours at 25 °C. -

Self-Validating Analysis:

-

Validation Check: Integrate the methyl protons of the pyrimidine-bound

group (typically sharp singlet at ~3.3 - 3.5 ppm). As the reaction proceeds, this peak must diminish. Concurrently, you must observe the appearance of the released sulfinate methyl peak ( -

The clean, isosbestic-like conversion between these two peaks validates a 1:1 stoichiometry without off-target degradation.

-

-

Kinetic Calculation: Plot

versus time. The slope yields the pseudo-first-order rate constant (

Conclusion

The methanesulfonyl group is far more than a simple leaving group; it is a sophisticated stereoelectronic steering wheel for pyrimidine chemistry. By understanding the interplay between FMO-driven thermodynamic preferences and NCI-driven kinetic pathways, scientists can achieve exquisite regiocontrol in complex syntheses. Furthermore, leveraging this reactivity profile allows for the rational design of 2-sulfonylpyrimidine covalent warheads, providing a critical tool for developing highly selective, next-generation targeted therapies.

References

-

Benchchem. 2-Chloro-4-(methylsulfonyl)pyrimidine: Reactivity and Mechanistic Insights.[1] URL:[Link]

-

National Institutes of Health (PMC). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells.[3] URL: [Link]

-

Frontiers in Chemistry. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors.[4] URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

Technical Whitepaper: Safety Data, Handling, and Synthetic Utility of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

Executive Summary & Chemical Identity

In modern drug discovery, bis-electrophilic pyrimidines are foundational building blocks for synthesizing complex heterocyclic therapeutics, particularly kinase inhibitors[1]. Among these, 2-chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: 2260936-01-2) stands out due to its highly tunable reactivity[2]. However, the very features that make it synthetically valuable—its highly activated electrophilic centers—also render it chemically aggressive and hazardous.

This whitepaper provides a deep-dive into the physicochemical properties, mechanistic causality behind its Safety Data Sheet (SDS) warnings, and a self-validating experimental workflow for its safe and regioselective functionalization.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Chloro-4-methanesulfonyl-5-methylpyrimidine |

| CAS Registry Number | 2260936-01-2 |

| Molecular Formula | C6H7ClN2O2S |

| Molecular Weight | 206.65 g/mol |

| Physical State | Solid (typically crystalline powder) |

| Key Functional Groups | Pyrimidine core, C2-Chloride, C4-Methanesulfonyl, C5-Methyl |

Hazard Identification & Mechanistic Causality (SDS Core)

Standard SDS documents list what hazards exist, but effective laboratory safety requires understanding why they exist. The hazards associated with 2-chloro-4-methanesulfonyl-5-methylpyrimidine stem directly from its susceptibility to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles[3].

Table 2: Hazard Identification & Mitigation Strategy

| Hazard Class | Mechanistic Causality | Required PPE & Engineering Controls |

| Skin Corrosion / Irritation | Electrophilic groups react with dermal moisture to release HCl and methanesulfinic acid, causing localized pH drops and protein denaturation. | Nitrile gloves (double-gloved), lab coat, chemical safety goggles. Handle exclusively in a fume hood. |

| Serious Eye Damage | Corrosive hydrolysis products rapidly degrade corneal tissue upon contact. | Face shield over safety goggles when handling bulk quantities. |

| Skin Sensitization | Covalent binding to epidermal proteins (haptenation) via SNAr triggers an adaptive immune response (allergic contact dermatitis). | Avoid all skin contact. Use disposable spatulas; weigh in a localized exhaust environment. |

| Environmental Hazard | Halogenated/sulfonylated pyrimidines are persistent and toxic to aquatic life due to non-specific electrophilic reactivity. | Do not dispose in sinks. Collect all waste in dedicated halogenated organic waste containers. |

Mechanistic Insights: The Bis-Electrophilic Nature

The core synthetic advantage of this molecule is the differential reactivity of its two leaving groups. In SNAr reactions, the methanesulfonyl group at C4 is typically displaced faster than the chloride at C2 when reacted with aliphatic amines at low temperatures[4].

The Causality of Regiocontrol: The sulfone moiety is a powerful electron-withdrawing group via both induction and resonance, severely depleting electron density at the C4 position. Furthermore, the methanesulfinate anion is an exceptionally stable leaving group in polar aprotic solvents, often outperforming chloride. This allows for sequential, regioselective functionalization without the need for complex protecting group strategies.

Figure 1: Regioselective SNAr workflow for 2-chloro-4-methanesulfonyl-5-methylpyrimidine.

Table 3: Regioselective SNAr Optimization Parameters

| Parameter | C4-Methanesulfonyl Displacement (1st SNAr) | C2-Chloride Displacement (2nd SNAr) |

| Nucleophile | Primary or secondary aliphatic amines | Anilines, phenols, or thiols |

| Temperature | -5 °C to 0 °C (Strict thermal control required) | 80 °C to 120 °C (Requires thermal activation) |

| Solvent | THF, DCM, or DMF | DMF, NMP, or 1,4-Dioxane |

| Base | DIPEA or Triethylamine (1.5 - 2.0 eq) | K2CO3, Cs2CO3, or Pd-catalysis |

Self-Validating Experimental Protocol: Regioselective C4-Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in analytical checkpoints to confirm that the thermodynamic causality of the reaction is maintained.

Objective: Selectively displace the C4-methanesulfonyl group with a primary amine while leaving the C2-chloride intact for downstream diversification[1].

-

Preparation and Inert Atmosphere:

-

Action: Flame-dry a round-bottom flask and purge with Ultra-High Purity (UHP) Argon.

-

Causality: While the pyrimidine is not pyrophoric, ambient moisture can lead to competitive hydrolysis of the highly activated methanesulfonyl group, forming an inactive pyrimidinol byproduct.

-

-

Solubilization and Cooling:

-

Action: Dissolve 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration). Submerge the flask in an ice-brine bath to achieve an internal temperature of -5 °C.

-

Causality: Lowering the thermal energy of the system is critical. At room temperature, the activation energy barrier for C2-chloride displacement is easily overcome, leading to an intractable mixture of regioisomers.

-

-

Nucleophile Addition:

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Slowly add the primary amine nucleophile (1.05 eq) dropwise over 15 minutes.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the methanesulfinic acid byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

-

-

Self-Validating Reaction Monitoring:

-

Action: After 1 hour, sample the reaction mixture. Quench the aliquot in 1:1 Water/Acetonitrile and analyze via LC-MS.

-

Validation Check: Look for the complete disappearance of the starting mass (m/z 207 [M+H]+). The desired product mass should correspond to [M - 79 (SO2CH3) + Amine]+. Crucial: If a mass corresponding to [M - 35 (Cl) + Amine]+ is observed, the reaction temperature was too high, indicating a failure in regiocontrol.

-

-

Quenching and Isolation:

-

Action: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Spill Response and Waste Neutralization

In the event of a spill, sweeping the powder or wiping the solution is insufficient and dangerous. The reactive electrophile must be chemically neutralized to prevent exposure.

Figure 2: Step-by-step spill response and chemical neutralization protocol.

Neutralization Causality: Do not use water alone to clean a spill, as it slowly generates corrosive HCl and methanesulfinic acid. Applying a 1M NaOH or saturated Na2CO3 solution to the absorbed spill creates an alkaline environment that rapidly hydrolyzes the reactive electrophilic centers (C2 and C4), converting the hazardous compound into a benign, water-soluble pyrimidine-diol salt before disposal.

References[2] Title: 2260936-01-2_CAS号:2260936-01-2_2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine

Source: chemsrc.com URL: ]">https://www.chemsrc.com[4] Title: Dissertation Jonas Boergel 2019 - RWTH Publications Source: rwth-aachen.de URL: ]">https://publications.rwth-aachen.de[3] Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: researchgate.net URL: ]">https://www.researchgate.net[1] Title: EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor Source: google.com (Google Patents) URL:

Sources

- 1. EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor - Google Patents [patents.google.com]

- 2. 2260936-01-2_CAS号:2260936-01-2_2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine - 化源网 [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

Engineering the Pyrimidine Scaffold: A Technical Guide to 5-Methylpyrimidine Derivatives in Medicinal Chemistry

Executive Summary

The pyrimidine ring is a highly privileged scaffold in medicinal chemistry, serving as a fundamental bioisostere for hydrogen-bonding networks across myriad biological targets. Among its functionalized variants, 5-methylpyrimidine derivatives stand out due to their unique physicochemical properties. As a Senior Application Scientist, I have observed that the strategic installation of a methyl group at the C5 position is rarely arbitrary. It fundamentally alters the molecule's lipophilicity (LogP), sterically shields adjacent positions from cytochrome P450-mediated oxidation, and provides an essential hydrophobic anchor for deep-pocket kinase binding.

This technical guide synthesizes the pharmacophore rationale, quantitative structure-activity relationship (SAR) data, and rigorously validated synthetic protocols for 5-methylpyrimidine derivatives, focusing on their roles as targeted anticancer kinase inhibitors and antiviral nucleoside analogs.

Pharmacophore Rationale & Mechanistic Causality

The transition from an unsubstituted pyrimidine to a 5-methylpyrimidine drastically shifts the molecule's interaction profile within a protein target's active site.

-

Conformational Pre-organization: In multi-ring kinase inhibitors, the steric bulk of the C5-methyl group restricts the dihedral angle of adjacent substituents (e.g., at the C4 or C6 positions). This rotational restriction locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the ATP-hinge region.

-

Hydrophobic Pocket Anchoring: In mutant kinases, such as the 1, the T790M "gatekeeper" mutation introduces a bulky methionine residue. The 5-methyl group of pyrimidine derivatives engages in favorable van der Waals interactions with this methionine, converting a resistance mutation into a binding advantage.

-

Metabolic Shielding: The C5 position of pyrimidines is highly susceptible to electrophilic attack and enzymatic oxidation. Methylation effectively blocks this metabolic liability, significantly extending the pharmacokinetic half-life of the drug candidate.

Therapeutic Efficacy & Structure-Activity Relationships (SAR)

The versatility of the 5-methylpyrimidine core is best demonstrated by its efficacy across both oncology and virology. Table 1 summarizes the quantitative SAR data of key derivatives.

Table 1: Quantitative SAR of Key 5-Methylpyrimidine Derivatives

| Compound Class / Designation | Primary Target | Key Structural Feature | Potency (IC₅₀) | Mechanistic Rationale |

| 5-Methylpyrimidine-pyridinone (8r-B) | EGFR (L858R/T790M) | C5-Methyl, F/Cl-substituted benzene | 27.5 ± 11.6 nM | Hydrophobic packing against the T790M gatekeeper residue. |

| N-phenylpyrimidin-2-amine (A8) | JAK2 Kinase | C5-Methyl, Aminomethylphenyl | 5.0 nM | Hinge binder; C5-methyl restricts conformation for optimal hydrogen bonding. |

| Imidazopyrazine-pyrimidine (4) | ACK1 / TNK2 | C5-Methyl integration | 35.0 nM | Enhanced cellular penetrance and competitive ATP displacement. |

| Cyclopentenyl 5-methylpyrimidine | Viral RdRp / UCK2 | C5-Methyl, 2,4-dione (Thymine analog) | Broad-spectrum | Depletes intracellular pyrimidine pools via salvage pathway blockade. |

Data synthesized from recent targeted therapy evaluations, including 2 and3.

Mechanistic Pathway Visualizations

Kinase Inhibition in Oncology

In oncology, 5-methylpyrimidine derivatives act as competitive inhibitors at the ATP-binding site of kinases. The following diagram illustrates the logical flow of target engagement and downstream signal termination.

Mechanism of EGFR/JAK2 kinase inhibition by 5-methylpyrimidine derivatives.

Antiviral Nucleoside Activation

In virology, 5-methylpyrimidine-2,4-dione derivatives (thymidine analogs) act as prodrugs. They must be intracellularly phosphorylated before competing with endogenous nucleotides for incorporation by 4.

Intracellular activation and viral chain termination by 5-methylpyrimidine nucleosides.

Experimental Protocols: Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and analytical checkpoints is explicitly detailed.

Protocol A: Synthesis of 5-Methylpyrimidine-2-thiol via Cyclocondensation

This protocol utilizes a base-catalyzed cyclocondensation between a 1,3-dielectrophile and thiourea.5 to generate a highly nucleophilic thiolate anion while maintaining strictly anhydrous conditions, preventing the premature hydrolysis of the dicarbonyl precursor.

Step-by-Step Methodology:

-

Base Generation: In a flame-dried round-bottom flask under argon, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 mL/mmol) at 0 °C to generate sodium ethoxide in situ.

-

Amidine Activation: Add thiourea (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature. Causality: This deprotonates the thiourea, drastically increasing its nucleophilicity for the subsequent Michael-type addition.

-

Electrophile Addition: Cool the mixture back to 0 °C. Dropwise, add 3-oxo-2-methylbutanal (1.0 eq). Causality: The C2-methyl group of the precursor guarantees the C5-methyl positioning on the final pyrimidine ring. Dropwise addition controls the exothermic condensation, preventing polymerization.

-

Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2–3 hours. The thermal energy drives the dehydration steps required to aromatize the ring.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). Validation Checkpoint: The starting dicarbonyl is weakly UV-active. The reaction is complete when a highly UV-active spot (254 nm) appears, confirming the formation of the conjugated aromatic pyrimidine system.

-

Isolation: Quench the reaction by pouring it over crushed ice. Adjust the pH to 5–6 using 1M HCl. The 5-methylpyrimidine-2-thiol will precipitate as a solid (favoring the thione tautomeric form in aqueous media). Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol

This protocol describes the6, yielding a highly functionalized scaffold ready for further cross-coupling (e.g., via chlorination to 2-amino-4,6-dichloro-5-methylpyrimidine).

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under intensive mechanical stirring and argon atmosphere.

-

Free-Base Generation: Once cooled to room temperature, add guanidine hydrochloride (0.22 mol). Causality: The sodium ethoxide neutralizes the hydrochloride salt, precipitating NaCl and freeing the strongly nucleophilic guanidine base.

-

Condensation: Add diethyl 2-methylmalonate (0.20 mol) to the suspension. Reflux the mixture for 4 hours. The ester groups undergo sequential nucleophilic acyl substitution by the guanidine nitrogens.

-

Isolation & Validation: Cool the mixture and evaporate the solvent under reduced pressure. Dissolve the crude residue in minimal water and acidify with glacial acetic acid to pH 5. The product precipitates as a white solid.

-

Spectroscopic Validation: Confirm structure via ¹H NMR (DMSO-d₆). Validation Checkpoint: Look for a sharp integrating singlet at δ 1.57 ppm (3H), confirming the intact C5-methyl group, alongside broad singlets at δ 10.70 (2H, OH) and δ 6.88 (2H, NH₂).

References

- How Different Substitution Positions of F, Cl Atoms in Benzene Ring of 5-Methylpyrimidine Pyridine Derivatives Affect the Inhibition Ability of EGFRL858R/T790M/C797S Inhibitors: A Molecular Dynamics Simulation Study.Molecules / PubMed Central (PMC).

- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.ACS Medicinal Chemistry Letters / PubMed Central (PMC).

- Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism.bioRxiv.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.PubMed Central (PMC).

- Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach.PubMed Central (PMC).

- 5-Methylpyrimidine-2-thiol | Research Chemical.Benchchem.

Sources

- 1. How Different Substitution Positions of F, Cl Atoms in Benzene Ring of 5-Methylpyrimidine Pyridine Derivatives Affect the Inhibition Ability of EGFRL858R/T790M/C797S Inhibitors: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. 5-Methylpyrimidine-2-thiol|CAS 42783-64-2|Research Chemical [benchchem.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Handling of Pyrimidine Sulfones: A Technical Guide

Executive Summary

Pyrimidine sulfones (specifically 2- and 4-alkylsulfonylpyrimidines) represent a class of "activated" heterocycles widely utilized in medicinal chemistry for Nucleophilic Aromatic Substitution (

Under ambient conditions, the primary degradation vector is hydrolysis , driven by the high electrophilicity of the pyrimidine ring and the excellent leaving-group ability of the sulfone moiety. While kinetically stable in the solid state when stored under desiccation, these compounds undergo slow-to-rapid hydrolysis in aqueous media depending on pH and substitution patterns. This guide details the mechanistic underpinnings of this instability, provides robust synthesis protocols to minimize degradation, and outlines self-validating methods for stability testing.

Part 1: The Chemistry of Instability

To handle pyrimidine sulfones effectively, one must understand the electronic causality of their reactivity. The sulfone group (

The Activation Mechanism

In a standard pyrimidine, the nitrogen atoms already pull electron density from the ring carbons (C2, C4, C6). When a sulfone is attached at these positions, the synergistic electron withdrawal makes the ipso-carbon highly susceptible to nucleophilic attack.

-

Leaving Group Ability: Sulfinates (

) are excellent leaving groups, far superior to methoxy or amino groups, and often comparable to or better than halogens in -

The Hydrolysis Trap: In the presence of ambient moisture (water) or hydroxide ions, the sulfone is displaced, yielding the thermodynamically stable (but synthetically useless) pyrimidinol (or pyrimidone tautomer).

Mechanistic Pathway ( )

The degradation follows an addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex (sigma-adduct).

Figure 1: The

Part 2: Stability Profile under Ambient Conditions

The stability of pyrimidine sulfones is binary: robust in the solid state/anhydrous solvent, but fragile in aqueous environments.

Comparative Reactivity Data

The following table summarizes the stability profile based on standard laboratory conditions (

| Condition | Stability Status | Half-Life ( | Observations |

| Solid State (Dry) | High | > 12 Months | Stable if stored under inert gas/desiccant. Hygroscopic nature may induce surface hydrolysis over time. |

| Organic Solvents | High | Indefinite | Stable in DCM, EtOAc, Anhydrous DMSO. Avoid protic solvents like MeOH for long-term storage. |

| Aqueous Buffer (pH 7) | Moderate | 6 - 48 Hours | Slow hydrolysis to pyrimidinol. Rate increases with electron-deficient substituents (e.g., |

| Aqueous Base (pH > 9) | Low | < 30 Minutes | Rapid hydrolysis. The hydroxide ion is a potent nucleophile for this substrate. |

| Bioconjugation (Cys) | Reactive | Minutes | Reaction with thiols (Cysteine) is orders of magnitude faster than hydrolysis (Selectivity Window). |

Structural Factors Influencing Stability

-

Position: C2-sulfones are generally more reactive (and less hydrolytically stable) than C4-sulfones due to the inductive effect of two adjacent nitrogen atoms.

-

Substituents: Electron-withdrawing groups (EWGs) on the ring (e.g., 5-nitro) drastically decrease hydrolytic stability. Electron-donating groups (EDGs) (e.g., 4-methoxy) stabilize the ring against hydrolysis but also reduce reactivity toward desired nucleophiles.

Part 3: Synthesis & Purification Protocols

To ensure the integrity of the sulfone, synthesis must avoid conditions that promote premature displacement. The standard route involves the oxidation of a precursor sulfide.[1]

Self-Validating Synthesis Protocol (Sulfide Oxidation)

Reagents: mCPBA (meta-Chloroperoxybenzoic acid), DCM (Dichloromethane).

-

Dissolution: Dissolve the pyrimidine sulfide (1.0 equiv) in DCM (

). -

Oxidation: Cool to

. Add mCPBA (2.2 equiv) portion-wise.-

Why? Cooling controls the exotherm; 2.2 equiv ensures full oxidation to sulfone (

) rather than sulfoxide (

-

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC or LCMS.

-

Checkpoint: Sulfoxide intermediate usually appears more polar than sulfide; Sulfone is often less polar than sulfoxide but distinct.

-

-

Workup (CRITICAL):

-

Do NOT use strong basic washes (e.g.,

) if the product is highly activated. -

Protocol: Quench with saturated aqueous

(to remove excess peroxide) and saturated -

Validation: Ensure the aqueous layer pH is

, not

-

-

Isolation: Extract with DCM, dry over

, and concentrate.

Figure 2: Synthesis workflow emphasizing mild workup conditions to prevent hydrolysis.

Part 4: Experimental Validation of Stability

Researchers should not assume stability. The following protocol allows for the quantitative assessment of hydrolytic stability in real-time.

NMR Hydrolysis Assay

This method tracks the conversion of the methyl-sulfone singlet to the methanesulfinic acid/salt signal.

Protocol:

-

Preparation: Dissolve

of Pyrimidine Sulfone in -

Initiation: Add

of -

Measurement: Acquire

NMR spectra at -

Analysis:

-

Reactant: Monitor the disappearance of the pyrimidine aromatic protons and the

singlet ( -

Product: Look for the appearance of the methanesulfinate signal (

) and the upfield shift of pyrimidine protons (indicative of electron-rich pyrimidinol formation).

-

Storage Recommendations

-

Primary: Store as a solid at

under Argon/Nitrogen. -

Short-term: Desiccator at RT is acceptable for non-hygroscopic variants.

-

Avoid: Do not store in DMSO stock solutions for >1 month if the DMSO is not strictly anhydrous (DMSO is hygroscopic).

References

-

Al-Mughaid, H., et al. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Link (Validates hydrolysis rates vs. thiol reactivity).

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link (Foundational text on pyrimidine reactivity and

mechanisms). -

Barvian, N. C., et al. (2000). Preparation of 2-sulfonylpyrimidines. Journal of Organic Chemistry. Link (Synthetic protocols and mCPBA oxidation standards).

-

Rohrbach, S., et al. (2019). 2-Sulfonylpyrimidines as Covalent Warheads for the Mild, Chemoselective, and Metal-Free Cysteine S-Arylation. Bioconjugate Chemistry. Link (Detailed kinetic data on hydrolysis vs. bioconjugation).

Sources

Technical Guide: Physicochemical Profiling & Handling of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

The following technical guide details the physicochemical profile, synthesis, and handling of 2-chloro-4-methanesulfonyl-5-methylpyrimidine , a critical electrophilic intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).

Executive Summary

2-chloro-4-methanesulfonyl-5-methylpyrimidine (CAS: Not widely listed; Analogous to 2-chloro-4-(methylsulfonyl)pyrimidine) is a highly reactive pyrimidine scaffold used primarily as a "warhead" precursor in medicinal chemistry. The presence of the methanesulfonyl (mesyl) group at the C4 position activates the ring for Regioselective Nucleophilic Aromatic Substitution (SNAr), making it a superior leaving group compared to the C2-chlorine atom.

This guide provides the estimated physicochemical data derived from structure-activity relationship (SAR) analysis of validated analogs, alongside a self-validating protocol for its synthesis and characterization.

Physicochemical Properties Data

Due to the proprietary nature of specific intermediate data in high-value drug pathways, experimental values are often bracketed by validated structural analogs. The data below synthesizes experimental baselines with high-confidence predictive models.

Table 1: Physicochemical Specifications

| Property | Value / Range | Confidence Level | Context |

| Appearance | Off-white to pale yellow crystalline solid | High | Typical for pyrimidine sulfones.[1] |

| Melting Point (MP) | 82 – 88 °C (Predicted) | Medium | Based on 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (MP 85-86°C) [1]. |

| Boiling Point (BP) | > 400 °C (Decomposes) | High | Sulfones typically decompose before boiling at atm pressure. |

| Solubility | DCM, EtOAc, DMSO | High | Poor solubility in water and hexanes. |

| LogP | ~0.8 – 1.2 | High | Moderate lipophilicity due to the polar sulfone. |

| Reactivity | High (C4-Electrophile) | High | C4-SO₂Me is ~100x more reactive than C2-Cl towards amines. |

Comparative Analysis of Analogs

To validate the predicted melting point range, we analyze structurally similar pyrimidines:

-

2-Chloro-4-methylpyrimidine: MP 45–50 °C (Lacks the polar sulfone).

-

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: MP 85–86 °C (Structural isomer regarding sulfone position).

-

2-Chloro-5-methylpyrimidine: MP 51–56 °C.

Technical Insight: The introduction of the methanesulfonyl moiety significantly increases the lattice energy compared to the parent chloride (MP ~50°C), raising the melting point by approximately 30–40°C.

Synthetic Pathway & Mechanism

The synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine relies on the "Sulfide-Oxidation" strategy. Direct sulfonation is difficult; therefore, the methylthio ether is generated first and subsequently oxidized.

Reaction Workflow

-

SNAr Displacement: 2,4-Dichloro-5-methylpyrimidine reacts with sodium thiomethoxide. Steric hindrance from the C5-methyl group directs substitution preferentially to the C4 position.

-

Oxidation: The sulfide is oxidized to the sulfone using m-CPBA or Oxone.

Figure 1: Synthetic route from the dichloro-precursor to the target sulfone. The C4 selectivity is driven by the electronic deficiency of the pyrimidine ring and steric factors at C5.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the Sulfide Precursor

Objective: Selective installation of the thiomethyl group at C4.

-

Setup: Charge a flame-dried flask with 2,4-dichloro-5-methylpyrimidine (1.0 eq) and anhydrous THF (10 V). Cool to 0°C.[2][3]

-

Addition: Add Sodium Thiomethoxide (NaSMe) (1.05 eq) portion-wise over 30 minutes. Critical: Do not use excess NaSMe to avoid bis-substitution at C2.

-

Monitor: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, yielding the sulfide (Rf ~0.4).

-

Workup: Quench with water, extract with EtOAc, and concentrate.

-

Validation: 1H NMR should show a singlet at ~2.55 ppm (S-Me).

Protocol B: Oxidation to Sulfone (Target Molecule)

Objective: Conversion of sulfide to sulfone without over-chlorination or hydrolysis.

-

Setup: Dissolve the crude sulfide (from Protocol A) in DCM (10 V). Cool to 0°C.[2][3]

-

Oxidation: Add m-CPBA (2.2 eq) or Oxone (dissolved in water) slowly.

-

Note: m-CPBA is preferred for small scale; Oxone is safer for scale-up.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Wash with saturated NaHCO3 (to remove benzoic acid byproduct if using m-CPBA) and Na2S2O3 (to quench peroxides).

-

Purification: Recrystallize from EtOH/Hexane or flash chromatography (DCM/MeOH).

-

Validation (MP Determination):

-

Dry the solid under high vacuum for 12 hours.

-

Use a capillary melting point apparatus with a ramp rate of 1°C/min.

-

Target Range: 82–88°C. Sharp melting (<2°C range) indicates high purity.

-

Handling, Stability & Safety

The sulfone moiety makes this compound a potent electrophile, capable of alkylating biological nucleophiles (DNA/Proteins).

Storage & Stability[4]

-

Hygroscopicity: Low, but hydrolysis can occur at the C4 position upon prolonged exposure to moisture, releasing methanesulfinic acid.

-

Temperature: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Shelf Life: 6 months if stored correctly. Degradation is indicated by a smell of sulfur (sulfide reversion or decomposition).

Safety Profile

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Specific Hazard: Potential sensitizer due to high reactivity with cysteine residues in proteins.

-

Disposal: Quench with dilute NaOH to hydrolyze the sulfone before disposal into organic waste.

References

-

ResearchGate: Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (Data for 4,6-dimethyl analog used for MP prediction).

-

PubChem: 2-Chloro-4-methylpyrimidine (Precursor Properties).

-

BenchChem: Application Note: Synthesis Protocol for Osimertinib Intermediates. (Context on C4-reactivity and scaffold synthesis).

-

Fisher Scientific: Safety Data Sheet for Chloromethylpyrimidines.

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 2-Chloro-4-methanesulfonyl-5-methylpyrimidine

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific regiochemical challenges and synthetic utility of 2-chloro-4-methanesulfonyl-5-methylpyrimidine , a high-value scaffold often employed in the synthesis of EGFR, JAK, and ACK1 kinase inhibitors.

Executive Summary & Chemical Logic

The pyrimidine scaffold is ubiquitous in kinase inhibitor design. The substrate 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1) represents a "privileged electrophile" due to its dual leaving groups.

The Regioselectivity Paradox:

While standard 2,4-dichloropyrimidines generally favor nucleophilic attack at C4 due to electronic activation by N1/N3, the introduction of a C4-methanesulfonyl (

-

Amines/Thiols (Hard/Soft Nucleophiles): Exclusively attack C4 , displacing the sulfone. The

group is a "super-leaving group" ( -

Alkoxides (Oxygen Nucleophiles): Often exhibit anomalous C2 selectivity.[1] This is driven by a non-covalent hydrogen bonding interaction between the alkoxide oxygen and the acidic protons of the sulfone methyl group, directing the nucleophile to the adjacent C2 position.[1]

Scope of this Protocol: This guide focuses on the C4-selective displacement by amines , the most common transformation for generating 2-chloro-4-aminopyrimidine cores (e.g., for subsequent Buchwald-Hartwig coupling at C2).

Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent reactivity based on nucleophile choice.

Figure 1: Divergent regioselectivity pathways.[1] Amines follow the electronic preference (C4), while alkoxides may follow a directing-group preference (C2).

Standard Protocol: C4-Amination

Objective: Synthesis of 2-chloro-4-(substituted-amino)-5-methylpyrimidine.

Reagents & Equipment[3][4][5]

-

Substrate: 2-Chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.05 – 1.2 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).-

Note: The leaving group is methanesulfinate (

), which becomes methanesulfinic acid. A base is required to neutralize this and drive the equilibrium.

-

-

Solvent: Anhydrous THF, Dioxane, or DMF.

-

Selection: THF is preferred for ease of workup. DMF/NMP is required for poorly soluble amines or the pyrimidine substrate.

-

Step-by-Step Procedure

-

Preparation:

-

Charge a reaction vessel (flask or vial) with 2-chloro-4-methanesulfonyl-5-methylpyrimidine (1.0 equiv).

-

Dissolve in THF (concentration 0.1 M – 0.2 M).

-

Cool the solution to 0°C (ice bath). Note: The sulfone is highly reactive; controlling exotherm is crucial to prevent bis-substitution at C2.

-

-

Addition:

-

Add DIPEA (1.5 equiv) to the stirring solution.

-

Add the Amine (1.1 equiv) dropwise. If the amine is a solid, dissolve it in a minimal amount of THF/DMF first.

-

-

Reaction:

-

Allow the reaction to warm to Room Temperature (20-25°C) .

-

Monitor by LC-MS or TLC (Hexane/EtOAc).

-

Timeframe: Most aliphatic amines react within 30–60 minutes. Anilines (aromatic amines) may require heating to 40–60°C for 2–4 hours.

-

-

Workup (Method A - Precipitation):

-

If the product is hydrophobic, pour the reaction mixture into 5 volumes of ice-cold water .

-

Stir vigorously. The product should precipitate as a white/pale solid.

-

Filter, wash with water, and dry under vacuum.

-

-

Workup (Method B - Extraction):

-

Dilute with EtOAc.

-

Wash with water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

Optimization Table

| Variable | Recommendation | Impact on Yield/Selectivity |

| Solvent | THF (Standard) | Good solubility, easy removal. |

| IPA/EtOH | Protic solvents can retard reaction rate or cause side reactions with sulfone; avoid if possible. | |

| DMF/DMSO | Use for anilines or low-solubility substrates. Requires aqueous workup. | |

| Base | DIPEA | Non-nucleophilic, scavenges acid effectively. |

| Heterogeneous; slower but cleaner for acid-sensitive products. | ||

| Temp | 0°C | Standard for aliphatic amines. Prevents C2-Cl displacement. |

| 60°C - 80°C | Required for electron-deficient anilines or sterically hindered amines (e.g., tert-butylamine). |

Critical Troubleshooting: The 5-Methyl Effect

The 5-methyl group is not innocent. It exerts a steric influence on the C4 position.

-

Observation: Reaction with bulky amines (e.g., isopropylamine, 2-substituted anilines) is significantly slower compared to the 5-H analog.

-

Risk: If the reaction is too slow, the amine might attack C2 (displacing Cl) or hydrolysis of the sulfone may occur if water is present.

-

Solution:

-

Increase temperature to 50°C.

-

Use Dioxane as solvent (allows higher temp than THF).

-

Ensure strictly anhydrous conditions to prevent hydrolysis to the 4-hydroxy pyrimidine (pyrimidone).

-

Analytical Validation (Self-Validating the Protocol)

You must confirm that substitution occurred at C4 and not C2.

1H NMR Diagnostic:

-

Starting Material: Methyl sulfone singlet

ppm. -

Product (C4-Substitution): The sulfone singlet disappears . The 5-Me singlet (

ppm) remains. -

Byproduct (C2-Substitution): The sulfone singlet remains . This indicates the amine displaced the Chloride at C2.

LC-MS Diagnostic:

-

Starting Material: M+H (Mass X).

-

Product: Mass = (X - 79 [SO2Me]) + (Amine Mass) - 1 [H].

-

Note: If the amine displaces Chlorine, the mass shift will be different (Mass = X - 35 [Cl] + Amine). This allows rapid discrimination.

References

-

BenchChem. 2-Chloro-4-(methylsulfonyl)pyrimidine: Structure, Properties, and Applications. Retrieved from

-

Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. Retrieved from

-

Barbas, et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 2023.[2] Retrieved from

-

ResearchGate. Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. Retrieved from

Sources

Application Note: Regioselective Displacement of C4-Methanesulfonyl Groups with Amines

This guide is structured as a high-level technical Application Note, designed for medicinal chemists and process scientists. It moves beyond standard textbook descriptions to address the practical nuances, mechanistic drivers, and strategic advantages of using the C4-methanesulfonyl (

Executive Summary

The nucleophilic aromatic substitution (

This guide details the protocol for the regioselective displacement of C4-mesyl groups by amines. It highlights the "Super-Electrophile" character of the C4-mesyl species, which allows for milder reaction conditions and orthogonal selectivity in the presence of competing electrophiles (e.g., C2-Cl).

Mechanistic Insight & Strategic Advantage

The "Super-Electrophile" Hypothesis

In electron-deficient heterocycles, the leaving group ability (nucleofugality) generally follows the order:

The C4-methanesulfonyl group is particularly potent due to two synergistic factors:

-

Inductive Withdrawal: The sulfone strongly withdraws electron density (

effect), significantly lowering the LUMO energy of the pyrimidine ring and accelerating nucleophilic attack. -

Leaving Group Stability: The ejected methanesulfinate anion (

) is stable and non-nucleophilic, preventing reversibility.

Regioselectivity: The C4 vs. C2 Dichotomy

A common challenge in 2,4-disubstituted heterocycles is controlling regioselectivity.[1][2]

-

Scenario A (Standard): In 2,4-dichloro substrates, amines prefer C4 due to the higher coefficient in the LUMO at this position.

-

Scenario B (Mesyl-Directed): In 2-chloro-4-methanesulfonyl substrates, the C4-mesyl group is orders of magnitude more reactive than the C2-chloride. This allows for exclusive C4-amination at low temperatures, preserving the C2-chloride for subsequent diversification (e.g., Suzuki coupling or a second

).

Critical Expert Insight: Be wary of the "Inverse Dichotomy." In substrates with a C2-mesyl and C4-chloro group (e.g., 2-mesyl-4-chloropyrimidine), amines will often displace the C4-chloride first, not the C2-mesyl. This counter-intuitive result is driven by the specific orbital interactions and the inherent high electrophilicity of the C4 carbon, even when the better leaving group is at C2. However, for the scope of this protocol (C4-mesyl), the reactivity is straightforward and highly selective for C4.

Pathway Visualization

The following diagram illustrates the workflow and the competitive pathways.

Figure 1: Synthetic workflow for C4-amino heterocycles via sulfone activation.

Experimental Protocol

Precursor Synthesis (Step 1: Oxidation)

Note: Starting material is typically a 4-thiomethyl (SMe) derivative.

Reagents:

-

Substrate: 4-(methylthio)pyrimidine/quinazoline derivative (1.0 equiv).

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.5 equiv) OR Oxone® (potassium peroxymonosulfate, 1.5 equiv).

-

Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water (1:1) for Oxone.

Procedure (mCPBA Method):

-

Dissolve the thioether in DCM (0.1 M). Cool to 0 °C.

-

Add mCPBA portion-wise over 15 minutes. (Exotherm control is critical).

-

Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

-

Quench: Wash with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Dry (

) and concentrate. The sulfone is often crystalline and requires no chromatography.

C4-Displacement Protocol (Step 2: Amination)

Reagents:

-

Substrate: 4-methanesulfonyl derivative (1.0 equiv).[3]

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv).

-

Base:

-Diisopropylethylamine (DIPEA, 2.0 equiv). Optional if amine is valuable; excess amine can serve as base. -

Solvent: THF (preferred for solubility), IPA (green alternative), or DMF (for unreactive amines).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the 4-methanesulfonyl substrate (1.0 equiv).

-

Solvation: Add anhydrous THF (concentration 0.2 – 0.5 M).

-

Tip: Ensure the solvent is dry. Sulfones are prone to hydrolysis to the 4-hydroxy (lactam) species if water is present.

-

-

Addition: Add DIPEA (2.0 equiv), followed by the Amine (1.1 equiv) dropwise.

-

Reaction:

-

Reactive Amines (Anilines, cyclic secondary amines): Stir at Room Temperature for 1–4 hours.

-

Sterically Hindered Amines: Heat to 50–60 °C .

-

Monitoring: Monitor by TLC or LCMS. The sulfone peak (

) will disappear, replaced by the amine adduct.

-

-

Workup (Self-Validating):

-

The leaving group, methanesulfinate (

), is highly water-soluble. -

Dilute the reaction mixture with EtOAc.

-

Wash 2x with Water and 1x with Brine.

-

The organic layer contains the clean product.

-

Purification: Often, simple trituration with

or Hexanes yields pure product due to the high conversion efficiency.

-

Data Summary & Troubleshooting

Comparative Reactivity Table

The following table contrasts the C4-mesyl group against the standard C4-chloride.

| Parameter | C4-Chloride ( | C4-Mesyl ( | Advantage |

| Reaction Temp | 80–120 °C (often requires microwave) | 0–60 °C (often RT) | Thermal safety; stability of sensitive groups. |

| Reaction Time | 4–24 hours | 0.5–4 hours | High throughput. |

| Nucleophile Scope | Good for strong nucleophiles. | Excellent for weak/hindered nucleophiles. | Broader chemical space.[4] |

| Regioselectivity | Moderate (C4 vs C2 mixtures possible). | High (C4 exclusive over C2-Cl). | Cleaner crude profiles. |

| Byproducts | HCl (requires base). | MeSO2H (water soluble). | Easier workup. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Formation of C4-OH (Hydrolysis) | Wet solvent or hygroscopic amine. | Use anhydrous THF/Dioxane; add molecular sieves. |

| No Reaction | Amine is extremely non-nucleophilic (e.g., electron-poor aniline). | Switch solvent to DMF/DMSO; increase temp to 80 °C; use Cs2CO3 as base. |

| Bis-addition (in 2,4-disulfones) | Substrate too reactive; excess amine used. | Perform reaction at -78 °C to 0 °C; control stoichiometry (0.95 equiv amine). |

| C2-Substitution Observed | "Inverse Dichotomy" (Substrate was C2-mesyl, C4-Cl). | Verify starting material regiochemistry by NOE NMR. |

References

-

Regioselective Quinazoline C2 Modifications

- Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.

- Source: Beilstein J. Org. Chem. 2024, 20, 626–635.

- Relevance: Confirms displacement of C4-sulfonyl groups by nitrogen nucleophiles (azide) is preferred over C2-chloride displacement.

-

URL:[Link]

-

Mechanistic Dichotomy (C4 vs C2)

-

General Reactivity of Sulfones

-

Synthetic Application (Patent)

-

Title: Regioselective preparation of substituted pyrimidines (US8334383B2).[6]

- Source: Google P

- Relevance: Describes industrial-scale methods for controlling regioselectivity in 2,4-disubstituted pyrimidines.

- URL

-

Sources

- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. p-Toluenesulfonamides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

Application Note: Precision Synthesis of 4-Amino-2-Chloro-5-Methylpyrimidine Derivatives

Executive Summary & Strategic Importance

The 4-amino-2-chloro-5-methylpyrimidine scaffold is a cornerstone intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., analogues of Dasatinib, Pazopanib) and various antiviral agents. Its structural value lies in the 2-chloro "handle," which remains available for highly specific downstream coupling, while the 4-amino group provides essential hydrogen-bond donor capability within the ATP-binding pocket of target enzymes.

This Application Note provides a validated, scalable protocol for synthesizing this core from 2,4-dichloro-5-methylpyrimidine . Unlike generic procedures, this guide addresses the critical challenge of regioselectivity —ensuring the amine installs at the C4 position rather than C2—and provides a decision matrix for subsequent derivatization.

Retrosynthetic Logic & Mechanism

The synthesis relies on the electronic differentiation between the C2 and C4 positions of the pyrimidine ring.

-

Substrate: 2,4-dichloro-5-methylpyrimidine.[1]

-

Electronic Bias: The C4 position is more electrophilic than C2 due to the para-like resonance contribution from N1 and N3, making it more susceptible to Nucleophilic Aromatic Substitution (

). -

Steric Influence: The C5-methyl group introduces mild steric strain. While this might theoretically hinder C4 attack, the electronic activation at C4 overwhelmingly dictates the regiochemistry under controlled temperatures.

Pathway Visualization

Figure 1: Reaction pathway highlighting the regioselective dominance of C4 substitution under kinetic control.